Calcium atorvastatin

Description

Properties

Key on ui mechanism of action |

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation. In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s). Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk. Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ... 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations. Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases. |

|---|---|

CAS No. |

134523-03-8 |

Molecular Formula |

C33H35CaFN2O5 |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1 |

InChI Key |

BWFCZHDTTAYGNN-CNZCJKERSA-N |

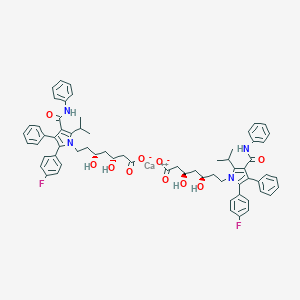

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

Appearance |

Powder |

melting_point |

159.1 - 190.6 °C |

Other CAS No. |

134523-03-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

110862-48-1 (Parent) |

solubility |

Practically insoluble |

Synonyms |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

Origin of Product |

United States |

Synthesis and Process Chemistry of Atorvastatin Calcium

Synthetic Routes and Chemical Pathways

The synthesis of Atorvastatin (B1662188) calcium has evolved from linear routes to more convergent and efficient strategies. The main goal is the stereoselective construction of the side chain and the efficient assembly of the pentasubstituted pyrrole (B145914) core.

Paal-Knorr Pyrrole Condensation Approaches

The Paal-Knorr pyrrole synthesis is a cornerstone of Atorvastatin's industrial production. nih.govcas.czscilit.com This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. synthinkchemicals.com In the context of Atorvastatin synthesis, the key convergent step is the reaction between a complex 1,4-diketone and a chiral amino-ester side chain precursor. veeprho.comrasayanjournal.co.inresearchgate.net

The reaction assembles the complete molecular framework in good yield. veeprho.comrasayanjournal.co.in A prominent industrial route involves the condensation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (a 1,4-diketone) with tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (a chiral amine). scilit.comveeprho.comresearchgate.net This highly convergent strategy has several advantages, including high chemical yields and scalability. scilit.com

Despite its utility, the rate of the Paal-Knorr condensation for Atorvastatin can be slow. veeprho.comrasayanjournal.co.inresearchgate.net The mechanism, though not fully elucidated, is understood to be acid-catalyzed, with the cyclization step being rate-determining. veeprho.comresearchgate.net To enhance the reaction rate and yield, various catalysts have been investigated. Research has shown that the addition of a tertiary amine to the organic acid catalyst can dramatically shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net Another approach has been the use of a full equivalent of pivalic acid to overcome previous limitations of the Paal-Knorr reaction with pentasubstituted pyrroles. ijpsdronline.com

Novel Synthetic Strategies and Methodological Advancements

Multicomponent Reactions (MCRs): An MCR-based approach, specifically utilizing the Ugi reaction, has been reported to synthesize Atorvastatin in just four steps. This is a significant reduction compared to the typical six or more steps in the Paal-Knorr route. nih.govcas.cz

Stetter/Paal-Knorr Sequence: A one-pot, three-component coupling reaction has been developed that combines an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction with a subsequent Paal–Knorr pyrrole synthesis. nih.govresearchgate.net This method allows for the direct synthesis of a versatile Atorvastatin derivative. researchgate.net

Hantzsch Pyrrole Synthesis: A variation of the Hantzsch synthesis has been employed as an alternative to the Paal-Knorr method for constructing the pyrrole core. nih.govcas.cz

Horner-Wadsworth-Emmons (HWE) Reaction: A novel route has been described where the key step is the construction of an olefin linkage between the chiral side chain and the pyrrole skeleton via an HWE reaction. The double bond is subsequently hydrogenated to yield an advanced Atorvastatin intermediate. researchgate.net

These advancements offer competitive alternatives to the established industrial processes, often providing more concise and efficient pathways to the final active pharmaceutical ingredient. nih.govcas.cz

Chemo-Enzymatic Synthesis of Optically Active Intermediates

The stereochemistry of the 3,5-dihydroxyheptanoate side chain is crucial for the pharmacological activity of Atorvastatin. Chemical synthesis of this chiral fragment can be complex and require expensive catalysts. google.com Chemo-enzymatic methods provide a powerful alternative, utilizing the high stereoselectivity of enzymes to produce optically pure intermediates. google.comgoogle.com

A variety of enzymes have been employed for this purpose:

Diketoreductase (DKR): A novel DKR has been identified that can reduce two carbonyl groups in a diketo ester to the corresponding dihydroxy ester with excellent stereoselectivity (>99.5% diastereomeric and enantiomeric excess), producing a key precursor for the Atorvastatin side chain. google.com

2-Deoxyribose-5-phosphate Aldolase (B8822740) (DERA): DERA has been used to catalyze the consecutive double aldol (B89426) addition of acetaldehyde (B116499) to an acceptor substrate, which is a key step in producing the statin side chain. google.comgoogle.com

Alcohol Dehydrogenase (ADH) and Ketoreductase (KRED): Recombinant E. coli cells harboring ADH or KRED have been used for the enantioselective reduction of corresponding ketoesters to produce chiral dihydroxy ester intermediates. google.com For instance, a two-step, three-enzyme process using a ketoreductase and a glucose dehydrogenase for cofactor regeneration has been developed for a green-by-design synthesis of a key hydroxynitrile intermediate. rjpn.org

Lipases: Lipases are used for the enzymatic desymmetrization of symmetrical precursors like glutaric acid diethyl ester to produce optically pure monoacids, which serve as versatile building blocks for the statin side chain. google.com

These biocatalytic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. google.com

Impurity Profiling and Control Strategies

Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing to ensure safety and efficacy. veeprho.comrjpn.org The impurity profile of Atorvastatin calcium is highly dependent on the manufacturing process. veeprho.com Regulatory bodies like the ICH provide guidelines for the identification, qualification, and control of impurities. rasayanjournal.co.inrjpn.org

Identification and Characterization of Process-Related Impurities

Process-related impurities in Atorvastatin can arise from starting materials, intermediates, side reactions, or degradation of the final product. researchgate.netrjpn.org Forced degradation studies under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis are performed to understand the drug's intrinsic stability and identify potential degradation products. nih.govscilit.comresearchgate.netnih.govajpaonline.com

Atorvastatin has been found to be susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions. nih.govscilit.com Common impurities and degradation products that have been identified and characterized using techniques like HPLC, LC-MS, and NMR include:

Atorvastatin Lactone: Formed under acidic conditions through intramolecular cyclization of the dihydroxyheptanoic acid side chain. cas.czresearchgate.net

Epimers: Stereoisomers of Atorvastatin, such as the (3S,5S) and (3S,5R)-epimers, can be formed during the synthesis. cas.cz

Desfluoro Atorvastatin: An impurity lacking the fluorine atom on one of the phenyl rings. cas.cz

Oxidative Degradation Products: Several impurities are formed upon exposure to oxidative stress, including N-oxide and di-N-oxide derivatives, as well as an epoxy dione (B5365651) compound. nih.govgoogle.comgoogle.com

Amide Self-Condensation Impurity: An impurity identified at m/z 854.06 results from the self-condensation of the chiral amine intermediate. rasayanjournal.co.in

Other Process-Related Impurities: These can include incompletely hydrolyzed esters (e.g., tert-butyl ester) or byproducts from side reactions during the pyrrole formation. cas.czresearchgate.net

The table below lists some of the known process-related impurities of Atorvastatin calcium.

| Impurity Name | Type | Origin |

| Atorvastatin Lactone | Degradation/Process | Acidic conditions, side reaction |

| (3S,5R)-Atorvastatin | Process | Isomeric impurity from synthesis |

| (3S,5S)-Atorvastatin | Process | Isomeric impurity from synthesis |

| Desfluoro-Atorvastatin | Process | Impure starting material |

| Atorvastatin EP Impurity D | Degradation | Oxidative degradation |

| Atorvastatin EP Impurity H | Degradation/Process | Degradation/Side reaction |

Synthesis of Known and Potential Impurities

To accurately quantify and control impurities, pure reference standards are required. synthinkchemicals.com Therefore, the synthesis of known and potential impurities of Atorvastatin is a crucial activity in process development and quality control. nih.govcas.czresearchgate.net

The synthesis of these compounds allows for their unequivocal structural characterization using spectroscopic techniques like NMR and MS. cas.czrasayanjournal.co.in For example, the synthesis of the desfluoro analog, various epimers, and the atorvastatin lactone has been explicitly described in the literature. cas.cz The synthesis of (S,S)-atorvastatin, for instance, can start from commercially available ethyl (S)-4-cyano-3-hydroxybutanoate, which is then elaborated through a series of steps including reduction, protection, catalytic hydrogenation, and finally Paal-Knorr condensation to yield the desired stereoisomer. cas.czresearchgate.net Similarly, oxidative degradation products have been prepared by exposing Atorvastatin to oxidative conditions to generate sufficient quantities for isolation and characterization. google.com These synthesized impurity standards are essential for the development and validation of analytical methods used for quality control of the final drug substance. synthinkchemicals.comresearchgate.net

Atorvastatin Lactone

Atorvastatin lactone is a key intermediate in the synthesis of Atorvastatin calcium. wikipedia.org It is a trans-6-[2-(substituted pyrrole-1-yl)alkyl]pyran-2-one. One synthetic route to Atorvastatin lactone involves a mechanochemical Hantzsch-type three-component reaction. This method utilizes high-speed vibration milling of 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone. This is followed by hydrolytic deprotection and lactonization to yield Atorvastatin lactone.

Another established process for preparing Atorvastatin lactone involves several key steps:

Hydrogenation of tert-butyl isopropylidene nitrile to form tert-butyl isopropylidene amine.

Condensation of the resulting amine with the diketone of atorvastatin to create an acetonide ester.

Deprotection of the diol protecting group on the acetonide ester by dissolving it in methanol (B129727) and treating it with an acid to form a diol ester.

Saponification of the diol ester to produce a sodium salt.

Removal of methanol from the reaction mixture via distillation.

Reacidification of the sodium salt to the free diol acid.

Formation of Atorvastatin lactone from the diol acid.

The crude lactone can then be purified by recrystallization from a solvent like toluene.

Epimeric Forms (e.g., (3S,5S)- and (3S,5R)-epimers)

Atorvastatin has two stereogenic centers, which means four possible stereoisomers can exist. However, only the (3R,5R)-enantiomer is therapeutically active. The other stereoisomers, including the (3S,5S)- and (3S,5R)-epimers, are considered impurities. The (3S,5S)-Atorvastatin is an inactive enantiomer of the active drug. The (3S,5R)-Atorvastatin calcium salt is another isomeric impurity that can be present. The presence and quantity of these epimers are critical quality attributes that must be controlled during the manufacturing process.

| Epimeric Form | Description |

| (3S,5S)-Atorvastatin | The inactive enantiomer of the therapeutically active (3R,5R)-Atorvastatin. |

| (3S,5R)-Atorvastatin | A diastereomeric impurity of Atorvastatin. |

Degradation Products (e.g., Atorvastatin calcium epoxide dihydroxy)

Atorvastatin calcium is susceptible to degradation under various stress conditions, including acidic and oxidative environments. This degradation can lead to the formation of several impurities. Under acidic conditions, Atorvastatin can undergo lactonization to form Atorvastatin lactone. More drastic acidic conditions can lead to further degradation products.

Oxidative stress can also generate several degradation products. One such product is 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide, also known as ATV-epoxy dion. Another is 4-[1b-(4-Fluoro-phenyl)-6-hydroxy-6-isopropyl-1a-phenyl-6a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acid, referred to as ATV-cycloFP. The formation of these oxidative degradation products can be significantly reduced by minimizing the oxygen content in the atmosphere surrounding the Atorvastatin calcium.

| Degradation Product | Formation Condition |

| Atorvastatin Lactone | Acidic conditions |

| ATV-epoxy dion | Oxidative stress |

| ATV-cycloFP | Oxidative stress |

Desfluoro Analogues

Desfluoro-atorvastatin is an impurity of Atorvastatin in which the fluorine atom on the phenyl group is absent. This compound is also referred to as Atorvastatin Related Compound A. Its chemical name is (3R,5R)-3,5-Dihydroxy-7-[5-(1-methylethyl)-2,3-diphenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid. The presence of this and other analogues as impurities is closely monitored during the quality control of Atorvastatin calcium.

Analytical Techniques for Impurity Detection and Quantification

Ensuring the purity of Atorvastatin calcium is crucial for its safety and efficacy. A variety of analytical techniques are employed to detect and quantify impurities. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose.

Several HPLC methods have been developed for the analysis of Atorvastatin and its impurities. These methods often utilize C18 or C8 columns with a mobile phase typically consisting of a mixture of acetonitrile (B52724), tetrahydrofuran, and a buffer solution. Gradient elution is commonly employed to achieve optimal separation of the various impurities. The detection is usually carried out using a UV detector at a wavelength of around 244 nm.

A specific HPLC method for determining related substances and enantiomeric purity uses a Kromasil C18 column with a mobile phase of acetonitrile-tetrahydrofuran-ammonium citrate (B86180) pH 4.0 (42:3:55). ingentaconnect.com For enantiomeric purity, a CHIRALPAK AD-H column with a mobile phase of hexane-dehydrated alcohol-glacial acetic acid (90:10:0.3) is used. ingentaconnect.com

More advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS), are also used for the identification and quantification of impurities, especially those present at very low levels. The ACQUITY QDa II Mass Detector, when coupled with an HPLC system, can provide molecular weight information that aids in the confident identification of impurities.

The European Pharmacopoeia outlines an HPLC method for impurity testing using an octylsilyl C8 column with a gradient elution of a mobile phase composed of acetonitrile, tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer. The total run time for this method is approximately 85-90 minutes. In contrast, the United States Pharmacopeia (USP) method uses a C18 column with a mobile phase of tetrahydrofuran, acetonitrile, and a phosphate-acetate buffer, with a run time of about 65 minutes.

| Analytical Technique | Column | Mobile Phase Components | Detection |

| HPLC | Kromasil C18 | Acetonitrile, Tetrahydrofuran, Ammonium Citrate | UV (244 nm) |

| Chiral HPLC | CHIRALPAK AD-H | Hexane, Dehydrated Alcohol, Glacial Acetic Acid | UV (244 nm) |

| LC-MS | C18 or C8 | Acetonitrile, Water, Formic Acid | Mass Spectrometry |

Stereochemical Considerations and Polymorphism Research

Enantiomeric Purity and Control

As mentioned earlier, of the four possible stereoisomers of Atorvastatin, only the (3R,5R) enantiomer is pharmacologically active. Therefore, controlling the enantiomeric purity of Atorvastatin calcium is of utmost importance. The presence of the inactive (3S,5S) enantiomer must be strictly limited.

Chiral HPLC is the primary technique used to determine the enantiomeric purity of Atorvastatin. The European Pharmacopoeia describes a normal-phase HPLC method using a Chiralpak AD-H column for this purpose. mdpi.com However, this method has a long analysis time of around 35 minutes. mdpi.com Newer methods have been developed to improve efficiency. For instance, a method using a CHIRALPAK IA-3 column can reduce the analysis time to approximately 15 minutes. chiraltech.com

Supercritical fluid chromatography (SFC) has also been explored for the chiral separation of Atorvastatin and its enantiomer. One SFC method utilizes an ACQUITY UPC2 Trefoil CEL2 column with a mobile phase of CO2 and methanol with 0.1% TFA, achieving separation in just 5 minutes. magtechjournal.com

Solid-State Forms and Polymorphic Transformation Studies

The ability of a single compound to exist in multiple crystalline structures is known as polymorphism. These different solid-state forms, including polymorphs, solvates (hydrates), and the amorphous state, can exhibit distinct physicochemical properties. nih.govumw.edu.pl For an active pharmaceutical ingredient (API) such as Atorvastatin calcium, these differences can significantly influence factors like stability, solubility, dissolution rate, and manufacturability, ultimately affecting the quality and efficacy of the final drug product. nih.govuni-halle.de

Initially, Atorvastatin calcium was produced in an amorphous form, which presented challenges for large-scale manufacturing due to poor filtration and drying characteristics, as well as instability requiring protection from heat, light, oxygen, and moisture. crystalpharmatech.comimprovedpharma.com The subsequent discovery of a more stable crystalline trihydrate, designated as Form I, was a significant development. crystalpharmatech.com This crystalline form demonstrated higher purity, improved chemical stability, and better processing properties compared to its amorphous counterpart. crystalpharmatech.com Since this initial discovery, extensive research has led to the identification of a multitude of solid-state forms of Atorvastatin calcium, with reports of over 41 crystalline forms and various amorphous types. nih.govimprovedpharma.com

The existence of these numerous forms necessitates comprehensive characterization to ensure the consistency and quality of the API. umw.edu.pl The study of polymorphic transformations is also critical, as changes in the solid-state form can occur during manufacturing processes or upon storage, potentially altering the drug's performance. researchgate.net

Research Findings and Characterization

The identification and differentiation of Atorvastatin calcium's solid-state forms rely on a variety of analytical techniques. uni-halle.de Each technique provides unique information about the crystal lattice, thermal properties, and molecular structure of the solid.

Key analytical methods employed in these studies include:

X-ray Powder Diffractometry (XRPD): This is a primary technique for distinguishing different crystalline forms, as each polymorph produces a unique diffraction pattern based on its crystal lattice structure. nih.govuni-halle.de

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal changes, such as melting points and phase transitions, which are often distinct for each polymorphic form. uni-halle.deresearchgate.net

Thermogravimetric Analysis (TGA): TGA helps in quantifying the solvent or water content, which is crucial for identifying solvates and hydrates. uni-halle.de

Vibrational Spectroscopy (FTIR and Raman): Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can differentiate polymorphs based on variations in intermolecular interactions. uni-halle.demdpi.com

Solid-State Nuclear Magnetic Resonance (ssNMR): This method provides detailed information about the molecular structure in the solid state and can distinguish between forms that may have similar XRPD patterns. improvedpharma.comgoogle.com

The table below summarizes the characteristics of some of the initially identified crystalline forms of Atorvastatin calcium.

| Polymorphic Form | Key Characterization Data / Findings | Reference |

|---|---|---|

| Amorphous | Exhibits higher solubility and dissolution rates compared to crystalline forms. umw.edu.plnih.gov Unstable and requires protection from heat, oxygen, and moisture. improvedpharma.com Characterized by two broad humps in its XRPD pattern. google.com | umw.edu.plimprovedpharma.comgoogle.comnih.gov |

| Form I | A stable crystalline trihydrate with improved chemical stability and handling properties over the amorphous form. nih.govcrystalpharmatech.com Considered the most stable known crystalline form. umw.edu.pl | nih.govumw.edu.plcrystalpharmatech.com |

| Form II | One of the initial crystalline forms discovered alongside Form I and IV. improvedpharma.com Patented with distinct characteristics from Form I. crystalpharmatech.com | crystalpharmatech.comimprovedpharma.com |

| Form III | Discovered during early crystallization studies. improvedpharma.com Confirmed as a new crystal form with distinct PXRD and DSC patterns from other known forms. researchgate.net | improvedpharma.comresearchgate.net |

| Form IV | Identified along with Forms I and II in early studies. improvedpharma.com Characterized by a unique XRPD pattern. crystalpharmatech.com | crystalpharmatech.comimprovedpharma.com |

| Form V | Characterized by X-ray powder diffraction peaks at 5.3±0.2 and 8.3±0.2 degrees 2θ and specific solid-state 13C NMR signals. google.com Can be prepared by dissolving Atorvastatin calcium in THF or alcohols and adding water as an antisolvent. google.com | google.com |

Polymorphic Transformations

The transformation from one polymorphic form to another can be induced by various factors encountered during pharmaceutical processing and storage. Research has shown that the choice of solvent systems for crystallization is a critical factor in determining which polymorph is produced. google.com For instance, Form V can be obtained by using specific solvent-antisolvent combinations. google.com

Furthermore, thermal analysis has demonstrated that temperature can induce polymorphic transitions. researchgate.net Mechanical stress, such as that applied during milling or the compression of powders into tablets, has also been reported to cause changes in the crystalline form of pharmaceutical ingredients. mdpi.com Stability studies have indicated that factors like temperature and relative humidity (RH) can impact the purity and stability of certain forms, particularly the amorphous state. scholarsresearchlibrary.com The presence of seeds of a desired crystal form is another method used to control and direct the crystallization process towards a specific, stable polymorph. nih.gov

The table below provides a comparative overview of the properties of the amorphous form versus the stable crystalline Form I.

| Property | Amorphous Atorvastatin Calcium | Crystalline Atorvastatin Calcium (Form I) |

|---|---|---|

| Stability | Thermodynamically unstable; sensitive to heat, light, oxygen, and moisture. improvedpharma.com | Higher chemical and physical stability. crystalpharmatech.com |

| Solubility & Dissolution | Higher apparent solubility and faster dissolution rate. umw.edu.plnih.gov | Lower solubility and slower dissolution rate. farmaciajournal.com |

| Bioavailability | Higher oral bioavailability due to enhanced solubility and dissolution. umw.edu.pl | Lower rate of absorption, though the extent of absorption can be equivalent. crystalpharmatech.com |

| Manufacturing Properties | Poor filtration and drying characteristics. crystalpharmatech.com | Improved filtration, drying, and handling properties; tighter particle size uniformity. crystalpharmatech.com |

| Purity | Generally lower purity. scholarsresearchlibrary.com | Higher purity. crystalpharmatech.com |

Advanced Analytical Methodologies for Atorvastatin Calcium

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of Atorvastatin (B1662188) calcium and its related substances. Various techniques have been developed, each offering specific advantages in terms of selectivity, sensitivity, and speed of analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely employed technique for the quantitative determination of Atorvastatin calcium. core.ac.ukwaters.com These methods are valued for their precision, accuracy, and ability to separate the active ingredient from excipients and impurities. core.ac.uk Isocratic elution, where the mobile phase composition remains constant throughout the run, is common for routine quality control analysis. core.ac.uknih.gov

A typical RP-HPLC system for Atorvastatin calcium analysis involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and organic solvents such as acetonitrile (B52724) and/or methanol (B129727). core.ac.uknih.govinternationalscholarsjournals.comijpsonline.com Detection is commonly performed using a UV-Vis detector at a wavelength where Atorvastatin calcium exhibits maximum absorbance, typically around 240-247 nm. core.ac.ukinternationalscholarsjournals.comijpsonline.com The retention time for Atorvastatin calcium can vary depending on the specific chromatographic conditions but is generally achieved within a few minutes, allowing for rapid analysis. ijpsonline.comscispace.com Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and specificity. core.ac.uknih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |

|---|---|---|---|---|---|

| LiChrospher® 100 RP-18 (5 µm) core.ac.uk | 0.1% acetic acid solution: acetonitrile (45:55, v/v) core.ac.uk | 0.8 core.ac.uk | 246 core.ac.uk | ~6.3 core.ac.uk | 8.13 - 23.77 core.ac.uk |

| Phenomenex Luna C-18 (5 µm) ijpsonline.com | 0.02 M potassium dihydrogen phosphate: methanol: acetonitrile (20:40:40, pH 4) ijpsonline.com | 1.0 ijpsonline.com | 240 ijpsonline.com | 3.6 ijpsonline.com | 2 - 24 ijpsonline.com |

| Acclaim 120 C18 (5 µm) openaccesspub.org | acetonitrile-dichloromethane-acetic acid (68.6: 30.6: 0.8 v/v/v) openaccesspub.org | 1.0 openaccesspub.org | 246 openaccesspub.org | 2.68 openaccesspub.org | 15 - 300 openaccesspub.org |

| Reversed-phase C18 column (250 x 4.6 mm, 5 µ) internationalscholarsjournals.com | Methanol: Acetonitrile: Phosphate Buffer (45:45:10) internationalscholarsjournals.com | 1.0 internationalscholarsjournals.com | 246 internationalscholarsjournals.com | 6.98 internationalscholarsjournals.com | 52.20 - 156.60 internationalscholarsjournals.com |

Stability-Indicating HPLC Methodologies

Stability-indicating methods are crucial for determining the shelf-life of a drug product. These analytical procedures can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. internationalscholarsjournals.com For Atorvastatin calcium, stability-indicating HPLC methods are developed by subjecting the drug to various stress conditions as mandated by ICH guidelines, such as acid and alkali hydrolysis, oxidation, photolysis, and thermal degradation. internationalscholarsjournals.comnih.govscielo.brappconnect.in

The primary goal of these methods is to achieve complete separation of the intact drug from any degradants formed during the stability studies. internationalscholarsjournals.com For instance, under acidic and oxidative stress, Atorvastatin calcium may degrade, and the resulting degradation product peaks must be well-resolved from the main Atorvastatin peak. nih.gov The validation of these methods includes specificity tests to prove that the method can effectively separate the drug from its degradation products. internationalscholarsjournals.comresearchgate.net This ensures that the analytical method can be reliably used for the analysis of stability samples. internationalscholarsjournals.com

| Stress Condition | Observed Degradation | Method Capability |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1 N HCl) nih.govappconnect.in | Degradation observed, with formation of distinct product peaks. nih.govresearchgate.net | The method successfully resolves degradation product peaks from the parent drug peak. internationalscholarsjournals.comnih.gov |

| Alkali Hydrolysis (e.g., 0.1 N NaOH) appconnect.in | Significant degradation is often observed under alkaline conditions. appconnect.inresearchgate.net | Chromatographic peaks of degradants are well-separated from the Atorvastatin peak. internationalscholarsjournals.com |

| Oxidative Degradation (e.g., H₂O₂) nih.gov | Atorvastatin shows susceptibility to oxidation, leading to degradation products. nih.govresearchgate.net | The analytical method can quantify Atorvastatin in the presence of its oxidative degradants. internationalscholarsjournals.comnih.gov |

| Thermal Degradation nih.gov | Degradation can occur upon exposure to dry heat. nih.govresearchgate.net | The method is proven to be specific for the intact drug even after thermal stress. internationalscholarsjournals.com |

| Photochemical Degradation internationalscholarsjournals.com | The drug undergoes degradation upon exposure to light. internationalscholarsjournals.comresearchgate.net | The method effectively separates the drug from its photolytic degradation products. internationalscholarsjournals.com |

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is an advanced version of thin-layer chromatography that offers better resolution, sensitivity, and accuracy. nih.gov It is a powerful tool for the simultaneous analysis of Atorvastatin calcium in combination with other drugs. nih.govresearchgate.netglobalresearchonline.net The technique involves spotting the sample on a high-performance plate coated with a stationary phase, such as silica (B1680970) gel 60F254. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase.

For Atorvastatin calcium, mobile phases are typically mixtures of organic solvents like toluene, methanol, dichloromethane, ethyl acetate, and glacial acetic acid in various proportions. researchgate.netglobalresearchonline.net After development, the separated spots are quantified using a densitometric scanner at a specific wavelength. researchgate.net The Rf value (retention factor) is used to identify the components. HPTLC methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, and robustness. globalresearchonline.net

| Stationary Phase | Mobile Phase Composition (v/v/v) | Detection Wavelength (nm) | Rf Value of Atorvastatin Calcium | Linearity Range |

|---|---|---|---|---|

| Silica gel 60F254 researchgate.net | Dichloromethane: Toluene: Methanol (2:6:2) researchgate.net | 287 researchgate.net | 0.23 ± 0.03 researchgate.net | Not specified |

| Pre-coated silica gel 60 GF254 globalresearchonline.net | Benzene: Ethyl acetate: Toluene: Methanol: Glacial acetic acid (3:4:2.6:0.4:0.5) globalresearchonline.net | 247 globalresearchonline.net | 0.64 ± 0.002 globalresearchonline.net | 500 - 1500 ng/spot globalresearchonline.net |

| Silica gel 60 F254 nih.gov | Methanol-benzene-glacial acetic acid (19.6 + 80.0 + 0.4) nih.gov | 210 nih.gov | 0.40 nih.gov | 50 - 500 ng/spot nih.gov |

| Silica gel akjournals.com | Methanol-benzene-ethyl acetate-glacial acetic acid (0.36:5.6:4.0:0.04) akjournals.com | 210 akjournals.com | ~0.38 akjournals.com | 100 - 600 ng/band akjournals.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A rapid, selective, and sensitive UPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the quantitative determination of Atorvastatin calcium in human plasma. nih.gov

This technique is particularly valuable for pharmacokinetic studies where low detection limits and high throughput are required. nih.gov The separation is typically achieved on a sub-2 µm reversed-phase column with gradient elution, using mobile phases like formic acid in water and acetonitrile. nih.gov The high-throughput capability allows for the analysis of a large number of samples per day. nih.gov

| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Application |

|---|---|---|---|---|

| UHPLC-MS/MS nih.gov | Dikma Leapsil C18 (100 × 2.1 mm, 2.7 μm) nih.gov | Gradient elution with 0.2% (v/v) formic acid in water and acetonitrile nih.gov | 0.3 nih.gov | Pharmacokinetic study in human plasma nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

While liquid chromatography is more common for a non-volatile compound like Atorvastatin calcium, Gas Chromatography-Mass Spectrometry (GC-MS) plays a critical role in the analysis of potential genotoxic impurities (PGIs) that may be present in the drug substance. rasayanjournal.co.inamazonaws.com PGIs, such as alkyl mesylates, can be formed during the synthesis process from residual reagents and are of significant concern due to their potential carcinogenicity. rasayanjournal.co.in

A GC-MS methodology has been developed for the simultaneous determination of potential genotoxic materials like ethyl methanesulfonate (B1217627) (ELMS), methyl methanesulfonate (MLMS), and isopropyl methanesulfonate (ILMS) in Atorvastatin calcium. rasayanjournal.co.in The method involves a gas chromatographic separation on a suitable column (e.g., DB-5) followed by detection using a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. rasayanjournal.co.in This allows for the detection and quantification of these impurities at parts-per-million (ppm) levels. rasayanjournal.co.in

| Technique | Column | Target Analytes (Impurities) | Quantification Limits (ppm) | Application |

|---|---|---|---|---|

| GC-MS rasayanjournal.co.in | DB-5 (30 m length, 0.32 mm ID, 0.25 µm film) rasayanjournal.co.in | Ethyl methanesulfonate (ELMS), Isopropyl methanesulfonate (ILMS), Methyl methanesulfonate (MLMS) rasayanjournal.co.in | 0.0115 - 0.0858 rasayanjournal.co.in | Simultaneous determination of potential genotoxic impurities in Atorvastatin calcium. rasayanjournal.co.in |

Spectroscopic Approaches for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation of Atorvastatin calcium and its related impurities, and in some cases, for direct quantification.

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative estimation of Atorvastatin calcium. The drug exhibits a characteristic absorption maximum (λmax) in the UV region, typically around 240-246 nm, which is utilized for its determination in bulk and tablet dosage forms. openaccesspub.orgsphinxsai.com Another spectrophotometric approach involves the formation of a colored complex. For instance, Atorvastatin calcium can react with reagents like p-dimethylaminobenzaldehyde (PDMAB) or a ferric chloride/potassium ferricyanide (B76249) mixture to form a colored product that can be measured in the visible region (e.g., 540 nm or 787 nm). sphinxsai.comlongdom.orglongdom.org

For structural characterization, particularly of process-related impurities, more sophisticated spectroscopic methods are employed. Techniques such as Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of synthesized reference compounds of impurities. nih.govresearchgate.net These characterized reference standards are then used for the validation and quantification of impurities in the drug substance by chromatographic methods like HPLC. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying unknown impurities formed during synthesis or degradation studies. nih.govresearchgate.net

| Technique | Application | Key Findings/Parameters |

|---|---|---|

| UV-Visible Spectrophotometry openaccesspub.orgsphinxsai.com | Quantitative estimation in bulk and tablet forms. sphinxsai.com | λmax at ~240-246 nm. openaccesspub.orgsphinxsai.com Linearity is established over a specific concentration range. |

| Colorimetry sphinxsai.comlongdom.orglongdom.org | Quantification based on colored complex formation. sphinxsai.comlongdom.orglongdom.org | Forms colored chromogen with reagents like PDMAB (λmax ~540 nm) or Ferric Chloride/Potassium Ferricyanide (λmax ~787 nm). sphinxsai.comlongdom.orglongdom.org |

| ¹H NMR and IR Spectroscopy nih.govresearchgate.net | Structural confirmation of impurities. nih.govresearchgate.net | Used to elucidate the chemical structure of synthesized reference standards for process-related impurities. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govresearchgate.net | Identification of process-related and degradation impurities. nih.govresearchgate.net | Identifies unknown compounds formed during forced degradation and confirms impurity structures. nih.govresearchgate.net |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative estimation of Atorvastatin calcium in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and rapid analysis time. ajrconline.orgjddtonline.info The method is based on the principle that the drug absorbs light in the ultraviolet region, and the amount of absorption is directly proportional to its concentration.

The wavelength of maximum absorbance (λmax) for Atorvastatin calcium is typically observed in the range of 241 to 247 nm. ajrconline.orgijsred.comnveo.org However, the specific λmax can vary depending on the solvent used. For instance, in ethanol, the absorption maximum is found at 244.2 nm, while in a mixture of methanol and water (90:10), it is observed at 245.0 nm. tsijournals.comijpsr.com Some methods have reported a λmax of 291 nm in diluted anhydrous methanol. isca.me The drug has been shown to obey Beer's law in various concentration ranges, such as 2-10 µg/mL and 4-32 µg/mL, demonstrating a linear relationship between absorbance and concentration. ijsred.comtsijournals.com

| Solvent/Method | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|---|

| Ethanol | 244.2 | 2-10 | N/A |

| Methanol and Water (90:10) | 241 | 4-32 | N/A |

| Methanol and Water (90:10) | 245.0 | 1-10 | N/A |

| Methanol | 247.5 | 3-30 | N/A |

| Diluted Anhydrous Methanol | 291 | 5-35 | N/A |

| Sodium Citrate (B86180) (0.01 M) | 241 | 2-20 | 0.999 |

| Reaction with FeCl₃ and K₃[Fe(CN)₆] | 760 | 2-10 | N/A |

This table summarizes various UV-Visible spectrophotometric methods developed for the determination of Atorvastatin calcium, highlighting the different solvents, corresponding wavelengths of maximum absorption, and validated linearity ranges. ajrconline.orgijsred.comtsijournals.comijpsr.comisca.meijpsjournal.com

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and characterization of Atorvastatin calcium. wjpmr.com This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. impactfactor.org The FTIR spectrum of pure Atorvastatin calcium shows characteristic peaks corresponding to its various functional groups. researchgate.net It is also employed in drug-excipient compatibility studies to ensure that the chemical integrity of the drug is maintained within a formulation. wjpmr.com

The analysis involves mixing the drug sample with potassium bromide (KBr) to form a pellet and scanning it over a range of 4000 to 400 cm⁻¹. wjpmr.comimpactfactor.org The resulting spectrum provides a unique fingerprint for the compound. Shifts in the absorption peaks can indicate interactions, such as the formation of intermolecular hydrogen bonds when cocrystals are formed with other molecules like succinic acid. ugm.ac.id

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3364 - 3466 | N-H stretching |

| 2965 - 2971 | C-H stretching |

| 1651 - 1712 | C=O stretching (Amide/Carbonyl) |

| 1565 | C=O stretching (Amidic group) |

| 1381 | C-N stretching |

| 1315 | C-H-O stretching (Alcoholic group) |

| 1216 - 1223 | C-N stretching |

| 1104 | O-H bending |

| 696 - 752 | C-F stretching |

This table presents the characteristic FTIR absorption peaks for Atorvastatin calcium and the corresponding functional group vibrations. researchgate.netugm.ac.idasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of Atorvastatin calcium. Solid-state NMR, in particular, is used to study the drug in its crystalline form, providing insights into polymorphism and local molecular environments. acs.orgnsf.gov Studies using solid-state ¹³C, ¹⁹F, and ¹⁵N magic angle spinning (MAS) NMR have been instrumental in characterizing Form I of Atorvastatin calcium. acs.orgresearchgate.net These analyses have indicated that the asymmetric unit of this crystalline form contains two independent atorvastatin molecules. acs.orgnsf.govresearchgate.net

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule in solution. blogspot.com The chemical shifts (δ) are measured in parts per million (ppm) and are specific to the chemical environment of each nucleus.

| Nucleus | Technique | Key Findings/Observations |

|---|---|---|

| ¹³C | Solid-State CP/MAS NMR | Chemical shifts for Form I Atorvastatin hydrate (B1144303) observed at δ 182.8, 178.4 (C12 or C25), 166.7 (broad), and 159.3 (C16). |

| ¹H | Solution NMR (DMSO-d₆) | Characteristic signals observed at δ 9.82 (s, 1H), 7.51 (ad, J=8.0 Hz, 2H), and 7.33-6.95 (m, 12H). |

| ¹⁹F, ¹⁵N | Solid-State MAS NMR | Used alongside ¹³C NMR to provide a complete assignment of chemical shifts and propose a structure for Form I. |

This table summarizes key findings from NMR spectroscopic studies of Atorvastatin calcium, detailing the techniques used and the characteristic chemical shifts observed. acs.orgblogspot.com

Mass Spectrometry and Coupled Techniques

Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides unparalleled sensitivity and selectivity for the quantification of Atorvastatin calcium and its metabolites in complex biological matrices like human plasma. lcms.czijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust and widely used hyphenated technique for the analysis of Atorvastatin. jddtonline.info The liquid chromatography system separates atorvastatin from other components in the sample, after which the mass spectrometer detects and quantifies the molecule based on its mass-to-charge ratio (m/z). akjournals.com

LC-MS methods typically utilize a reverse-phase C18 column for chromatographic separation. acs.org The mobile phase often consists of a mixture of organic solvents like acetonitrile and/or methanol with an aqueous component containing a modifier such as acetic acid or formic acid to ensure proper ionization. akjournals.comacs.org

| Column | Mobile Phase | Flow Rate | Application |

|---|---|---|---|

| YMC J'Sphere H80 (C-18) | Acetonitrile-0.1% Acetic Acid (70:30, v/v) | N/A | Quantitation in human, dog, and rat plasma |

| ZORBAX Eclipse C18 | Gradient of Acetonitrile and 0.1% Acetic Acid | 400 µL/min | Quantification in rat plasma |

| Brownlee analytical C18 | Methanol and Water (68:32, v/v) with Trifluoroacetic Acid (pH 3.0) | 1.5 mL/min | Simultaneous quantification with Rosuvastatin in human serum |

This table outlines the parameters for various LC-MS methods used in the analysis of Atorvastatin calcium. ijpsjournal.comakjournals.comacs.org

LC-Electrospray Tandem Mass Spectrometry

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) offers even higher sensitivity and specificity than single-quadrupole LC-MS. lcms.cz This technique is the gold standard for bioanalytical studies involving Atorvastatin. thaiscience.info The method involves an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, followed by two mass analyzers (tandem mass spectrometry). nih.gov The first analyzer selects the precursor ion (the ionized atorvastatin molecule), which is then fragmented, and the second analyzer detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. lcms.cz

Methods using a negative ESI interface have been developed to enhance selectivity and sensitivity. nih.gov LC-MS/MS can achieve a very low limit of quantification (LLOQ), often down to 0.050 ng/mL, making it suitable for pharmacokinetic studies where plasma concentrations are extremely low. nih.gov

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ | Matrix |

|---|---|---|---|---|

| Negative ESI | 557.0 | 453.0 | 0.05 ng/mL | Human Plasma |

| Positive ESI | N/A | N/A | 0.250 ng/mL | Human, Dog, Rat Plasma |

| Heated ESI | N/A | N/A | 10 pg/mL (0.01 ng/mL) | Human Plasma |

This table provides key parameters and performance characteristics of LC-Electrospray Tandem Mass Spectrometry methods for Atorvastatin calcium analysis. lcms.czacs.orgnih.govnih.gov

Other Analytical Techniques

Besides the primary methods discussed, other analytical techniques have also been developed and validated for the analysis of Atorvastatin calcium.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers advantages such as high sample throughput and low operating costs. Methods have been developed for the simultaneous analysis of Atorvastatin calcium with other drugs. For example, one method used a mobile phase of methanol, carbon tetrachloride, ethyl acetate, and glacial acetic acid (8:63.6:28:0.4 v/v/v/v) with UV detection at 238 nm. ijpsjournal.com The linear concentration range for this method was 50–500 ng/band. ijpsjournal.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement over traditional HPLC that uses smaller particle size columns to achieve faster separations and higher resolution. ajrconline.org A rapid, selective, and sensitive UHPLC-MS/MS method was developed for the quantitative determination of atorvastatin calcium in human plasma, with a linear range of 0.05 to 50 ng/mL. nih.gov

Voltammetric Techniques: Electrochemical methods, such as adsorptive anodic stripping voltammetry, have been applied for the determination of Atorvastatin calcium in pharmaceuticals and biological fluids. ingentaconnect.com These methods offer high sensitivity and are a viable alternative to chromatographic techniques. ingentaconnect.com

These diverse analytical methodologies provide a comprehensive toolkit for the robust analysis of Atorvastatin calcium, ensuring quality control and supporting clinical research. ijpsjournal.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of Atorvastatin calcium, offering advantages such as rapid analysis times, high efficiency, and reduced solvent consumption. jyoungpharm.org The method separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied voltage. For Atorvastatin analysis, method development has involved optimizing parameters like the composition and pH of the background electrolyte (BGE), applied voltage, and injection time to achieve efficient separation. nih.govresearchgate.net

In one such method, optimal separation was achieved using a 25 mM sodium acetate buffer at pH 6, with a separation voltage of 25 kV applied to a 33 cm long, 50 µm inner diameter capillary. nih.govresearchgate.net This approach, using sodium diclofenac (B195802) as an internal standard, allowed for the quantitation of Atorvastatin in under 1.2 minutes, a significantly shorter time compared to traditional liquid chromatography methods. nih.govresearchgate.net The principles of this separation were further adapted to a microchip electrophoresis (MCE) platform, demonstrating an even more rapid analysis. nih.govresearchgate.net

Another validated Capillary Zone Electrophoresis (CZE) method was developed for the simultaneous determination of Atorvastatin and Ezetimibe. jyoungpharm.orgnih.gov This method utilized a phosphate buffer (2.5 mM, pH 6.7) mixed with methanol (70:30 v/v) as the BGE and a deactivated fused silica capillary. nih.gov The separation was completed in under 6.5 minutes with high resolution. jyoungpharm.org The versatility of CE allows for the separation of Atorvastatin from other compounds in various formulations, highlighting its utility in pharmaceutical analysis. jyoungpharm.orgnih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | Capillary Electrophoresis (CE) nih.govresearchgate.net | Capillary Zone Electrophoresis (CZE) nih.gov |

| Background Electrolyte (BGE) | 25 mM Sodium Acetate Buffer (pH 6) nih.govresearchgate.net | 2.5 mM Phosphate Buffer (pH 6.7) : Methanol (70:30 v/v) nih.gov |

| Applied Voltage | 25 kV nih.govresearchgate.net | 25 kV nih.gov |

| Capillary Dimensions | 33 cm total length, 50 µm ID nih.govresearchgate.net | 67 cm total length, 75 µm ID nih.gov |

| Internal Standard | Sodium Diclofenac nih.govresearchgate.net | Losartan nih.gov |

| Analysis Time | < 1.2 minutes nih.govresearchgate.net | < 6.5 minutes jyoungpharm.org |

Near-Infrared Spectroscopy

Near-Infrared (NIR) Spectroscopy is a non-destructive, rapid analytical technique that has been successfully applied for the quantitative analysis of Atorvastatin calcium in pharmaceutical powders and tablets. farmaciajournal.comresearchgate.net This method eliminates the need for sample preparation, making it highly efficient for at-line or in-line process monitoring. farmaciajournal.comresearchgate.net NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which corresponds to overtones and combinations of vibrational modes of molecules containing C-H, N-H, or O-H bonds.

Research has demonstrated the development of a validated NIR method for the simultaneous quantification of Atorvastatin calcium and Amlodipine besilate in powder blends intended for tableting. farmaciajournal.com A Partial Least Squares (PLS) calibration model was developed and validated, showing satisfactory accuracy, linearity, and precision. farmaciajournal.comresearchgate.net The recovery for Atorvastatin using this method was found to be between 98.60% and 101.54%. farmaciajournal.com A comparative analysis showed no statistically significant difference between the results predicted by the NIR method and those obtained by a reference High-Performance Liquid Chromatography (HPLC) method. farmaciajournal.com This confirms the suitability of NIR spectroscopy for routine quality control. farmaciajournal.com

Furthermore, NIR-based methods have been used to monitor the physicochemical properties of Atorvastatin calcium hydrate after manufacturing processes like grinding. researchgate.net The technique has shown a high discrimination accuracy, reaching 100% in some cases, for identifying different solid-state forms of the drug substance. researchgate.net

| Validation Parameter | Finding |

|---|---|

| Accuracy (% Recovery) | 98.60% - 101.54% |

| Precision | Good values for repeatability (intra-day) and intermediate precision (inter-day) at all concentration levels. |

| Linearity | Satisfactory linearity profile for the assay. |

| Reproducibility | The method was found to be reproducible. |

| Comparison to Reference Method (HPLC) | No statistical difference (p > 0.05) found between NIR and HPLC results. |

Method Validation and International Harmonization (ICH) Guidelines

The validation of analytical methods for Atorvastatin calcium is critical to ensure the reliability and accuracy of results, and it is performed in accordance with guidelines established by the International Council for Harmonisation (ICH). nih.govnih.govusa-journals.comrasayanjournal.co.innih.gov These guidelines outline a systematic approach to demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov The core validation parameters are consistently evaluated for methods developed for Atorvastatin calcium, including HPLC, HPTLC, CE, and titrimetric methods. nih.govnih.govusa-journals.comresearchgate.net

Key ICH validation parameters for Atorvastatin calcium analysis include:

Accuracy : This is assessed by determining the closeness of the test results to the true value, often evaluated through recovery studies. usa-journals.comnih.govresearchgate.net For instance, accuracy studies have been performed at three concentration levels (e.g., 80%, 100%, and 120%), with recovery percentages for Atorvastatin calcium consistently falling within acceptable limits. usa-journals.comresearchgate.net

Precision : This parameter expresses the degree of scatter between a series of measurements. nih.gov It is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst variability). farmaciajournal.comnih.gov For Atorvastatin methods, the relative standard deviation (RSD) for precision studies is typically required to be less than 2%. nih.goviajpr.com

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. nih.gov Linearity is typically evaluated by linear regression analysis, with correlation coefficients (r or r²) close to 0.999 being indicative of a strong linear relationship. nih.gov

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. nih.govresearchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govrasayanjournal.co.in

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govrasayanjournal.co.in

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govusa-journals.com

The successful validation of these parameters according to ICH guidelines ensures that analytical methods for Atorvastatin calcium are suitable for routine quality control in the pharmaceutical industry. rasayanjournal.co.in

Molecular Pharmacology and Mechanisms of Action of Atorvastatin Calcium

HMG-CoA Reductase Inhibition and Mevalonate (B85504) Pathway Modulation

Atorvastatin's principal mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govmedex.com.bd This enzyme is pivotal in the synthesis of cholesterol in the liver. patsnap.comwikipedia.org

Rate-Limiting Step Inhibition

The conversion of HMG-CoA to mevalonate is the rate-limiting step in the cholesterol biosynthesis pathway. medex.com.bdbiomolther.org By selectively binding to and inhibiting HMG-CoA reductase, atorvastatin (B1662188) effectively blocks this crucial step, leading to a decrease in the de novo synthesis of cholesterol within the liver. nih.govwikipedia.org This reduction in hepatic cholesterol synthesis is the initial and most critical action through which atorvastatin lowers plasma cholesterol. patsnap.com

Impact on Isoprenoid Biosynthesis (e.g., Farnesylpyrophosphate (B10766280), Geranylgeranylpyrophosphate)

The inhibition of the mevalonate pathway by atorvastatin extends beyond cholesterol synthesis, affecting the production of various non-sterol isoprenoid compounds. nih.govnih.gov These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for a range of cellular functions. nih.govnih.gov Atorvastatin's blockade of HMG-CoA reductase leads to a depletion of these essential isoprenoid intermediates. nih.govnih.gov

Consequences for Protein Prenylation (e.g., Rho-GTPases, Rac1)

A significant consequence of reduced isoprenoid availability is the disruption of protein prenylation. researchgate.net This post-translational modification, which involves the attachment of isoprenoid lipids like FPP and GGPP to proteins, is crucial for the proper localization and function of many signaling molecules. nih.gov Among the affected proteins are small GTP-binding proteins of the Rho family, such as RhoA and Rac1. nih.govahajournals.org The inhibition of the prenylation of these proteins by statins can alter their activity and signaling pathways. researchgate.netahajournals.org For instance, studies have shown that statins can disrupt the complex between Rac1 and its inhibitor, leading to increased levels of active Rac1. nih.gov This effect on Rac1 can be reversed by the addition of geranylgeranyl pyrophosphate. nih.gov The modulation of these GTPases is thought to contribute to the pleiotropic, or cholesterol-independent, effects of atorvastatin. nih.gov

Regulation of Cellular Receptors and Gene Expression

Beyond its direct enzymatic inhibition, atorvastatin modulates cellular machinery involved in lipid homeostasis and gene regulation.

Upregulation of LDL Receptors on Hepatocytes

The reduction in intracellular cholesterol levels triggered by atorvastatin leads to a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells (hepatocytes). nih.govpatsnap.comwikipedia.org This is mediated by the activation of sterol regulatory element-binding protein-2 (SREBP-2), a transcription factor that stimulates the expression of the LDL receptor gene. researchgate.net The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, as these receptors bind to and internalize circulating LDL particles. medex.com.bdpatsnap.com This enhanced uptake and subsequent catabolism of LDL is a primary mechanism by which atorvastatin lowers plasma LDL cholesterol levels. medex.com.bd Interestingly, while upregulating LDL receptors, atorvastatin has also been shown to suppress the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that targets LDL receptors for degradation. nih.govnih.gov

Modulation of miR-21 Expression and PPARα Upregulation

Recent research has uncovered additional mechanisms of atorvastatin's action involving microRNAs and nuclear receptors. Specifically, atorvastatin has been shown to downregulate the expression of microRNA-21 (miR-21). nih.govconsensus.app This downregulation, in turn, leads to the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα). nih.govnih.gov Studies have demonstrated that miR-21 targets PPARα for inhibition at the mRNA level. nih.govnih.gov By inhibiting miR-21, atorvastatin effectively restores PPARα expression. nih.govresearchgate.net This upregulation of PPARα is significant as it plays a role in regulating lipid metabolism. nih.gov

Pleiotropic Mechanisms Beyond HMG-CoA Reductase Inhibition

Beyond its primary role in cholesterol synthesis, atorvastatin calcium exhibits a range of pleiotropic, or non-lipid-lowering, effects that contribute significantly to its therapeutic profile. oup.comnih.gov These effects are largely independent of its action on HMG-CoA reductase and involve the modulation of intracellular signaling pathways that regulate inflammation and oxidative stress. oup.com The mechanism behind these effects is linked to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). oup.comnih.gov These molecules are crucial for the post-translational modification and function of small G-proteins like Ras and Rho, which are key regulators of various cellular processes, including inflammatory and oxidative responses. oup.com

Anti-Inflammatory Effects

Atorvastatin has demonstrated significant anti-inflammatory properties, which are pivotal to its role in stabilizing atherosclerotic plaques and reducing cardiovascular events. nih.govresearchgate.net These effects are mediated through several distinct but interconnected mechanisms.

Inhibition of NF-κB Activity and Downstream Gene Expression

A central mechanism of atorvastatin's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.comresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. researchgate.netejh.it

In vascular smooth muscle cells (VSMCs) and mononuclear cells, atorvastatin has been shown to prevent the activation of NF-κB induced by inflammatory stimuli such as angiotensin II and tumor necrosis factor-alpha (TNF-α). nih.gov The inhibitory effect is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB, atorvastatin ensures that NF-κB remains in its inactive state, unable to translocate to the nucleus and initiate the transcription of inflammatory genes. mdpi.comnih.gov This inhibition of NF-κB activation has been demonstrated to be reversible by the addition of mevalonate, FPP, and GGPP, confirming the role of the HMG-CoA reductase pathway. nih.gov

The downstream consequence of NF-κB inhibition is a marked reduction in the expression of inflammatory chemokines. Research has shown that atorvastatin significantly decreases the expression of monocyte chemoattractant protein-1 (MCP-1) and interferon-inducible protein 10 (IP-10), which are crucial for recruiting inflammatory cells to the site of atherosclerotic lesions. researchgate.netnih.gov By reducing the inflammatory cell infiltrate, atorvastatin contributes to the stabilization of atherosclerotic plaques. nih.gov

Table 1: Effect of Atorvastatin on NF-κB Activation and Chemokine Expression in VSMC

| Stimulant | Atorvastatin Pre-incubation | NF-κB Activation Inhibition | MCP-1 Expression Reduction | IP-10 Expression Reduction |

| Angiotensin II | 10⁻⁷ mol/l | 44% | 54% | 38% |

| TNF-α | 10⁻⁷ mol/l | 53% | 39% | 35% |

| Data derived from studies on cultured vascular smooth muscle cells (VSMC). nih.gov |

Modulation of Cytokine and Adipokine Expression (e.g., IL-6, Adiponectin, TNF-α)

Atorvastatin directly influences the expression of key inflammatory cytokines. As a result of NF-κB inhibition, the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and TNF-α is significantly reduced. nih.govresearchgate.netnih.gov Studies have demonstrated this effect in various cell types, including vascular smooth muscle cells, mononuclear cells, and in the context of neuroinflammation. researchgate.netnih.gov For instance, in an animal model of Alzheimer's disease, atorvastatin treatment led to a significant decrease in the levels of IL-1β, IL-6, and TNF-α in the hippocampus. nih.gov This reduction in inflammatory mediators is believed to contribute to the neuroprotective effects observed with statin therapy. nih.gov

Table 2: Impact of Atorvastatin on Inflammatory Cytokine Levels

| Cytokine | Effect of Atorvastatin | Cellular/Disease Model | Reference |

| IL-6 | Decreased | Vascular Smooth Muscle Cells, Mononuclear Cells | researchgate.net |

| TNF-α | Decreased | Vascular Smooth Muscle Cells, Mononuclear Cells | researchgate.net |

| IL-1β, IL-6, TNF-α | Decreased | Aβ1-42-induced Alzheimer's Disease Rat Model (Hippocampus) | nih.gov |

| IL-6, NLRP-3 | Decreased | Patients with Major Depressive Disorder | frontiersin.org |

| This table summarizes findings from various studies on the effect of atorvastatin on key inflammatory cytokines. |

Targeting Protease-Activated Receptor-2 (PAR-2) Pathways

Recent research has identified Protease-Activated Receptor-2 (PAR-2), a G-protein-coupled receptor, as another target for the anti-inflammatory actions of atorvastatin. amegroups.orgnih.gov Overexpression of PAR-2 is linked to chronic inflammation and increased aggressiveness in certain diseases, including colorectal cancer. amegroups.orgnih.gov

Studies using colorectal cancer cell lines have shown that atorvastatin can selectively inhibit the expression of PAR-2 at both the mRNA and protein levels in a dose-dependent manner. amegroups.orgnih.gov This inhibition is specific, as the expression of the related PAR-1 receptor remains largely unaffected. amegroups.orgnih.gov The downregulation of PAR-2 by atorvastatin leads to a subsequent reduction in the secretion of the pro-inflammatory cytokine TNF-α. amegroups.orgnih.gov Furthermore, atorvastatin treatment has been found to attenuate the intracellular calcium influx that is induced by inflammatory stimuli, indicating a modulation of calcium-dependent inflammatory pathways linked to PAR-2 activation. amegroups.orgnih.gov These findings suggest that by targeting the PAR-2 pathway, atorvastatin can disrupt a key axis of chronic inflammation. amegroups.orgnih.gov

Anti-Oxidative Stress Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in atherosclerosis and other cardiovascular diseases. dovepress.com Atorvastatin exerts potent anti-oxidative effects through various mechanisms.

Reduction of Reactive Oxygen Species (ROS) Production

Atorvastatin has been shown to directly reduce the production of ROS in vascular cells. bioworld.comresearchgate.net A primary mechanism for this effect is the inhibition of NAD(P)H oxidase, a major enzymatic source of superoxide (B77818) in the vasculature. bioworld.comnih.gov In cultured rat aortic vascular smooth muscle cells, atorvastatin significantly reduced ROS production induced by agents like angiotensin II. bioworld.com This was accompanied by a downregulation of the mRNA expression of NAD(P)H oxidase subunits, such as nox1 and p22phox. bioworld.com

Beyond inhibiting ROS production machinery, atorvastatin also appears to bolster cellular antioxidant defenses. nih.govnih.gov Some studies suggest it can enhance the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide dismutase (SOD), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov The antioxidant properties may also be attributed to atorvastatin's hydroxy-metabolites, which can scavenge free radicals and inhibit the oxidation of lipoprotein particles. nih.gov By mitigating ROS production and enhancing antioxidant capacity, atorvastatin helps to restore redox homeostasis in the vascular wall, protecting it from oxidative damage. researchgate.netmdpi.com

Table 3: Research Findings on Atorvastatin's Anti-Oxidative Effects

| Model System | Key Finding | Mechanism Implicated | Reference |

| Cultured Rat Aortic VSMC | Significant reduction in Angiotensin II-induced ROS production. | Downregulation of NAD(P)H oxidase subunit (nox1) mRNA. | bioworld.com |

| Spontaneously Hypertensive Rats | Reduced ROS production in aortic segments. | Reduced vascular mRNA of NAD(P)H subunits (p22phox, nox1); Increased aortic catalase expression. | bioworld.com |

| Rat Heart Ischemia/Reperfusion | Decreased malondialdehyde (MDA); Increased glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) activity. | Attenuation of oxidative stress. | nih.gov |

| Cholesterol-overloaded Kidney Tubular Cells | Prevention of cholesterol-induced ROS production. | Inhibition of NOX2/NOX4 protein expression and improvement of mitochondrial function. | nih.gov |

| This table highlights key research findings demonstrating the anti-oxidative mechanisms of atorvastatin. |

Enhancement of Antioxidant Enzyme Activities